![molecular formula C24H29N3O4S B2746017 5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 627049-08-5](/img/structure/B2746017.png)
5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidoquinolines are a class of compounds that have been found to possess various biological properties, including anticancer, antibacterial, anti-inflammatory, and antioxidant activities . The type and degree of substitution of both the quinoline and the pyrimidine ring systems can have profound effects on the biological activity of a given substrate .
Synthesis Analysis
The synthesis of pyrimidoquinolines often involves the reaction of an intermediate compound with various reagents. For example, 2-amino-1-cyclohexyl-4-(3,4-dimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile was prepared and allowed to react with oxalyl chloride to give the corresponding strategic starting material . This compound then underwent diverse reactions with amines, alcohols, and hydrazine to give the corresponding carboxylic amides, esters, and carbohydrazide .Molecular Structure Analysis
The molecular structure of pyrimidoquinolines is characterized by the presence of a pyrimidine ring fused with a quinoline ring. The type and degree of substitution on these rings can significantly affect the properties and activities of the compounds .Chemical Reactions Analysis
Pyrimidoquinolines can undergo various chemical reactions depending on the functional groups present. For instance, carbohydrazide derivatives can react with aldoses to give the corresponding polyhydroxy (-)alkyl Schiff bases, which upon reaction with thioglycolic acid afforded the thiazolidinone-C-acyclic nucleosides .Applications De Recherche Scientifique
Chemical Synthesis and Structural Insights
A novel synthesis pathway has been explored through Hantzsch-like reactions, leading to the creation of bis(sulfanediyl)bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones) linked to aromatic cores such as benzene and pyridine. This multicomponent reaction utilizes dimedone and appropriate aldehydes, showcasing the compound's potential in complex chemical syntheses and modifications (Diab et al., 2021).
Biological Interactions and Potential Applications
Significant interest has been shown in the interactions between similar compounds and biological molecules such as DNA and bovine serum albumin (BSA). Studies have demonstrated the ability of these compounds to photocleave DNA under UV-A radiation, hinting at potential applications in molecular biology for gene editing or as a tool in studying DNA-protein interactions (Ragheb et al., 2022). Furthermore, the binding affinities of these compounds towards DNA and BSA suggest potential for drug design, where understanding the interaction with these biological macromolecules is crucial.
Corrosion Inhibition
One notable application of a related compound is in the field of corrosion inhibition. The derivative has shown effectiveness in protecting copper and α-brass in acidic conditions, demonstrating its potential as a corrosion inhibitor. The adsorption of the compound on metal surfaces suggests a protective film formation, providing insights into its application in industrial maintenance and preservation (S-Fouda, 2017).
Anticancer and Radiosensitizing Properties
Research into quinoline and pyrimidoquinoline derivatives has revealed significant anticancer properties, with some compounds displaying potent cytotoxic activities against various cancer cell lines. This insight into the compound's derivatives underscores the potential for the development of new anticancer therapies, highlighting the compound's relevance in medicinal chemistry and oncology research (Ghorab et al., 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-propylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S/c1-6-9-32-23-26-21-20(22(29)27-23)18(13-7-8-16(30-4)17(10-13)31-5)19-14(25-21)11-24(2,3)12-15(19)28/h7-8,10,18H,6,9,11-12H2,1-5H3,(H2,25,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWWKJAJPSVRHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OC)OC)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile](/img/structure/B2745935.png)
![2-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile](/img/structure/B2745936.png)


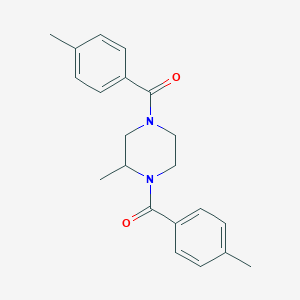
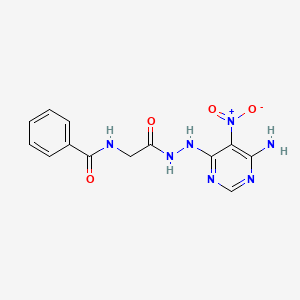
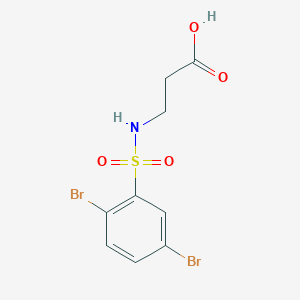
![4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid](/img/structure/B2745945.png)
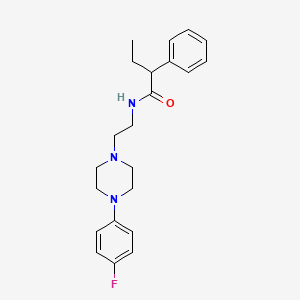
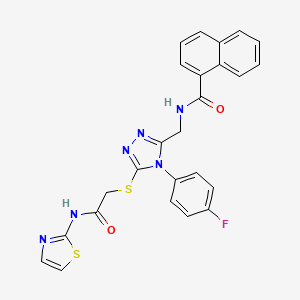
![1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride](/img/structure/B2745950.png)
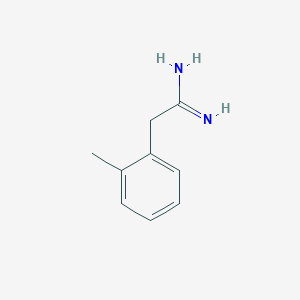
![1-(4-methoxyphenethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2745956.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2745957.png)